molecular formula C9H12N2O6 B1679824 Pseudouridine CAS No. 1445-07-4

Pseudouridine

Katalognummer B1679824
CAS-Nummer: 1445-07-4
Molekulargewicht: 244.2 g/mol
InChI-Schlüssel: PTJWIQPHWPFNBW-GBNDHIKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pseudouridine (Ψ) is an isomer of the nucleoside uridine, in which the uracil is attached via a carbon-carbon instead of a nitrogen-carbon glycosidic bond . It is the most abundant RNA modification in cellular RNA . After transcription and following synthesis, RNA can be modified with over 100 chemically distinct modifications .


Synthesis Analysis

Pseudouridine synthases are the enzymes responsible for the most abundant posttranscriptional modification of cellular RNAs . These enzymes catalyze the site-specific isomerization of uridine residues that are already part of an RNA chain . A semi-enzymatic synthetic route has been developed for the synthesis of pseudouridine using adenosine 5′-monophosphate and uracil as the starting materials .


Molecular Structure Analysis

Pseudouridine is derived from uridine (U) via base-specific isomerization catalyzed by Ψ synthases . The site-specific pseudouridylation goes through either snoRNA-dependent or -independent mechanism . It has an extra hydrogen-bond donor at its non-Watson-Crick edge .


Chemical Reactions Analysis

Pseudouridine synthases produce the nucleotide by isomerizing uridines that already are part of RNAs; that is, they formally perform an internal transglycosylation reaction . The chemical properties of RNA can be altered with the incorporation of Ψ, which could contribute to subsequent cellular functions .


Physical And Chemical Properties Analysis

When incorporated into RNA, Ψ can alter RNA secondary structure by increasing base stacking, improving base pairing and rigidifying sugar-phosphate backbone . The chemical and physical properties of RNA can be altered with the incorporation of Ψ, which could contribute to subsequent cellular functions .

Wissenschaftliche Forschungsanwendungen

RNA Stability and Functionality

Pseudouridine plays a crucial role in enhancing the stability of RNA molecules, which is essential for their optimal functionality in biological processes such as translation and splicing. This stability is attributed to the influence of Pseudouridine on the secondary conformation of RNA .

RNA Pseudouridylation Mechanisms

Pseudouridine is synthesized through an RNA-independent mechanism by stand-alone enzymes known as pseudouridine synthases. These enzymes recognize the substrate and catalyze the conversion of uridine (U) to Pseudouridine (Ψ), which is a highly conserved modification across various stable RNAs in all organisms .

mRNA Vaccines

Pseudouridine has been critical in the development of mRNA COVID-19 vaccines. The modification with Pseudouridine limits the activity of 2′-5′-oligoadenylate synthetase, an enzyme involved in antiviral responses, providing an advantage to Ψ-modified mRNA over unmodified mRNA .

RNA Modification Detection

Pseudouridine is one of the most prevalent modifications in RNA, with over 150 types identified. Precise, base-resolution detection methods for Pseudouridine are fundamental for deep analysis of its distribution and function in various biological processes .

Physiological and Disease Processes

Pseudouridylation sites have been described in most eukaryotic RNA classes, thanks to next-generation sequencing techniques used in detecting RNA modifications. This abundance of Pseudouridine is indicative of its significant role in physiology and disease processes .

Wirkmechanismus

Target of Action

Pseudouridine (Ψ) is a highly conserved modification found in various stable RNAs of all organisms . The primary targets of pseudouridine are different types of RNA, including mRNA, rRNA, tRNA, snRNA, and other types of noncoding RNA . Pseudouridine synthases, the enzymes that catalyze the conversion of uridine (U) to pseudouridine (Ψ), recognize the substrate and catalyze the U-to-Ψ conversion reaction .

Mode of Action

Pseudouridylation is a uridine-specific post-transcriptional RNA modification where a uridine residue is isomerized into a Ψ . This process initiates with the breakage of the N1-C1’ bond followed by a 180° base rotation around the N3-C6 axis and formation of a rotatable C-C bond (C5-C1’) . This modified nucleotide has distinct chemical properties that can ultimately have an impact on RNA function and gene expression .

Biochemical Pathways

Pseudouridylation can be catalyzed by an RNA-independent mechanism by which stand-alone enzymes, known as pseudouridine synthases, recognize the substrate and catalyze the U-to-Ψ conversion reaction . Alternatively, pseudouridylation can be catalyzed by an RNA-guided mechanism, where a guide RNA (box H/ACA RNA), which is complexed with four core proteins (Cbf5/NAP57, Nhp2, Gar1, and Nop10), site-specifically directs the conversion of target uridine into a Ψ .

Pharmacokinetics

It is known that pseudouridylation is a crucial post-transcriptional modification that influences the structural stability and function of transfer rna (trna) as well .

Result of Action

The isomerization process of pseudouridylation results in a modified nucleotide with distinct chemical properties that can ultimately have an impact on RNA function and gene expression . In addition to the hydrogen bonding pattern of uridines, Ψ has an extra hydrogen bond donor group (N1H) in the major groove, which affects local RNA structure and increases base stacking and stability by promoting a C3’- endo conformation of the ribose moiety . This modification can broaden the diversity of RNA structures and increase its potential for novel functions in gene expression processes such as pre-mRNA splicing and translation of proteins .

Action Environment

The action environment of pseudouridine is primarily within the cell, where it interacts with various types of RNA. The presence of pseudouridine in RNA is believed to provide a selective advantage in a natural biological context . .

Safety and Hazards

According to the safety data sheet, pseudouridine should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Dust formation and breathing mist, gas or vapors should be avoided .

Zukünftige Richtungen

Emerging reports indicate that Ψ and its installation machinery could be potential pharmacological targets for therapeutic development and may serve as biomarkers for human diseases . With further improvements in mRNA digestion, LC/MS instrumentation, and data processing, important information such as modification location could be retained, along with absolute quantification of stoichiometry for mRNAs .

Eigenschaften

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJWIQPHWPFNBW-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pseudouridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000767
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pseudouridine

CAS RN

1445-07-4
Record name Pseudouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R0R6H6KEG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pseudouridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000767
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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